5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a chlorophenoxy group and a hydroxyphenyl group attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction using 4-chlorophenol and a suitable leaving group.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is attached through a coupling reaction, often facilitated by a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione core can be reduced to form isoindoline derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
5-(4-bromophenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a bromine atom instead of chlorine.
5-(4-methylphenoxy)-2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Similar structure with a methyl group instead of chlorine.
Uniqueness
5-(4-CHLOROPHENOXY)-2-(4-HYDROXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of the chlorophenoxy group, which imparts specific electronic and steric properties
Properties
Molecular Formula |
C20H12ClNO4 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
5-(4-chlorophenoxy)-2-(4-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12ClNO4/c21-12-1-7-15(8-2-12)26-16-9-10-17-18(11-16)20(25)22(19(17)24)13-3-5-14(23)6-4-13/h1-11,23H |
InChI Key |
CKBRGUJEWMUFGY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)O |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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